molecular formula C9H18N2O3 B8564146 methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate

methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate

Cat. No.: B8564146
M. Wt: 202.25 g/mol
InChI Key: QWZYDRRCPIDYNS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucylglycine methyl ester is a dipeptide ester composed of leucine and glycine, with a methyl ester group attached to the glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucylglycine methyl ester can be synthesized through the esterification of leucine and glycine. One common method involves the use of trimethylchlorosilane in methanol to esterify the amino acids . The reaction typically proceeds under mild conditions and yields the desired ester in good to excellent yields.

Industrial Production Methods

Industrial production of L-Leucylglycine methyl ester often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Produces leucine, glycine, and methanol.

    Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to induce apoptosis through lysosomal disruption sets it apart from other similar compounds .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-7(10)9(13)11-5-8(12)14-3/h6-7H,4-5,10H2,1-3H3,(H,11,13)/t7-/m0/s1

InChI Key

QWZYDRRCPIDYNS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OC)N

Origin of Product

United States

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